molecular formula C8H6F3NO B4452209 Benzamide, 2,3,4-trifluoro-N-methyl-

Benzamide, 2,3,4-trifluoro-N-methyl-

Cat. No.: B4452209
M. Wt: 189.13 g/mol
InChI Key: YKIMXPNCTGWWHV-UHFFFAOYSA-N
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Description

Benzamide, 2,3,4-trifluoro-N-methyl- (IUPAC: N-methyl-2,3,4-trifluorobenzamide), is a fluorinated benzamide derivative characterized by three fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring and a methyl group attached to the amide nitrogen. Fluorine atoms, known for their electronegativity and small atomic radius, significantly influence electronic distribution and steric effects, making this compound a candidate for applications in medicinal chemistry and material science.

Properties

IUPAC Name

2,3,4-trifluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-12-8(13)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIMXPNCTGWWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=C(C=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of Benzamide, 2,3,4-trifluoro-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The trifluoromethyl groups enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence provided:

Compound Name (CAS/Reference) Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activities Reference
2,3,4-Trifluoro-N-methyl-benzamide 2,3,4-F; N-methyl C₈H₅F₃NO 200.13 (calc.) High lipophilicity; potential CNS activity -
2-Fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (CAS 198967-27-0) 2-F; 4-CF₃; N-methoxy, N-methyl C₁₀H₉F₄NO₂ 267.18 Enhanced solubility; antimicrobial potential
N-(3-Nitrophenyl)-3-trifluoromethyl-benzamide (NIST) 3-CF₃; N-3-nitrophenyl C₁₄H₉F₃N₂O₃ 310.23 Structural analog; GC/MS stability
2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 20878-52-8) 2-NH₂; N-3-CF₃Ph C₁₄H₁₁F₃N₂O 296.25 Amino group enhances H-bonding capacity
N-Benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound 10, ) Complex heterocyclic backbone; N-benzyl C₂₄H₂₉FN₄O₂S 468.58 nAChR modulation; SAR relevance
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1, ) 4-allyloxy; N-6-methylpyridinyl C₁₆H₁₆N₂O₂ 268.31 nAChR NAM activity; ~5-fold α4β2 selectivity

Structural and Electronic Comparisons

  • Fluorine Substitution: The 2,3,4-trifluoro pattern in the target compound increases electron-withdrawing effects and lipophilicity (log P ~2.5–3.0 estimated) compared to mono- or di-fluorinated analogs (e.g., 2-fluoro-N-methoxy-N-methyl-4-CF₃-benzamide, log P ~3.5 ). In contrast, compounds with trifluoromethyl (-CF₃) groups (e.g., N-(3-nitrophenyl)-3-CF₃-benzamide) exhibit higher molecular weights and polar surface areas, impacting solubility and bioavailability .
  • N-Methoxy-N-methyl substituents (e.g., CAS 198967-27-0) enhance solubility but may reduce membrane permeability due to increased polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzamide, 2,3,4-trifluoro-N-methyl-
Reactant of Route 2
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Benzamide, 2,3,4-trifluoro-N-methyl-

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